molecular formula C7H8N2O2 B050381 Methyl 2-aminonicotinate CAS No. 14667-47-1

Methyl 2-aminonicotinate

Cat. No. B050381
CAS RN: 14667-47-1
M. Wt: 152.15 g/mol
InChI Key: NZZDEODTCXHCRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-aminonicotinate involves several steps, including methoxylation, esterification, and hydrogenation under specific conditions. Jeges et al. (2011) reported the first synthesis using microwave and flow reaction technologies, highlighting the importance of microwave-induced regioselective methoxylation and microfluidic hydrogenation for improved regioselectivity and purity (Jeges et al., 2011). Additionally, Quevedo et al. (2009) described a microwave-assisted synthesis approach by reacting 2-chloronicotinic acid with amines under optimized conditions (Quevedo et al., 2009).

Molecular Structure Analysis

The molecular structure of methyl 2-aminonicotinate has been characterized using various spectroscopic techniques. Nayak and Dogra (2005) explored its spectral characteristics, demonstrating how solvent and acid-base concentration affect its spectral properties (Nayak & Dogra, 2005). The absence of amine-imine equilibrium in both ground and excited states was noted, providing insights into its chemical stability and reactivity.

Chemical Reactions and Properties

Methyl 2-aminonicotinate undergoes various chemical reactions, offering a pathway to synthesize a wide range of compounds. For instance, its reactivity with isophthaloyl dichloride leads to the formation of trimeric and tetrameric imide-based macrocyclic esters, showcasing its utility in creating complex molecular structures (Mocilac & Gallagher, 2013).

Scientific Research Applications

“Methyl 2-aminonicotinate” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It’s a white to almost white powder with a molecular formula of C7H8N2O2 . It has a melting point of 82.0 to 86.0 °C and is soluble in methanol .

  • Heterocyclic Building Blocks : Methyl 2-aminonicotinate is used as a heterocyclic building block in the synthesis of various organic compounds . This application is common in the field of organic chemistry. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

  • Fungicide : Aminopyrifen, a novel 2-aminonicotinate fungicide, has shown high antifungal activity mainly against Ascomycetes and its related anamorphic fungi . This application is in the field of agricultural science. The fungicide is applied to crops to protect them from fungal diseases . The results have shown that it is effective in controlling these fungi, with EC50 values ranging from 0.0039-0.23 mg/L under in vitro conditions and 1.2-12 mg/L under pot conditions .

  • Synthesis of Novel Compounds : Methyl 2-aminonicotinate can be used as a building block in the synthesis of novel compounds . This application is common in the field of organic chemistry. The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

  • Antifungal Agent : Aminopyrifen, a novel 2-aminonicotinate fungicide, has shown high antifungal activity mainly against Ascomycetes and its related anamorphic fungi . This application is in the field of agricultural science. The fungicide is applied to crops to protect them from fungal diseases . The results have shown that it is effective in controlling these fungi, with EC50 values ranging from 0.0039-0.23 mg/L under in vitro conditions and 1.2-12 mg/L under pot conditions .

Safety And Hazards

Methyl 2-aminonicotinate may cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . It’s advised to ensure adequate ventilation, wear personal protective equipment, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

methyl 2-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZDEODTCXHCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325994
Record name Methyl 2-aminonicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-aminonicotinate

CAS RN

14667-47-1
Record name 14667-47-1
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Record name Methyl 2-aminonicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-aminopyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

Concentrated H2SO4 (20 mL, 360 mmole) was added dropwise over 5 minutes to a suspension of 2-aminonicotinic acid (25 g, 181 mmole) in MeOH (400 mL), and the mixture was heated at reflux; a homogeneous solution formed within 5 min. After 72 h, the reaction was cooled to room temperature and concentrated under vacuum. The residue was basified with 1.0 N Na2CO3 (500 mL) (Gas evolution!) and extracted with EtOAc (500 mL). The organic layer was washed with brine, dried (Na2SO4), and concentrated to dryness to give the title compound (19.6 g, 71%) as a white solid: 1H NMR (400 MHz, CDCl3) δ 8.22 (dd, 1 H), 8.13 (dd, 1 H), 6.63 (dd, 1 H), 6.30 (br s, 2 H), 3.89 (s, 3 H).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

42.4 g (356.4 mmol, 26 ml) thionyl chloride was added dropwise to a suspension of 15.0 g (108.6 mmol) 2-aminonicotinic acid in 150 ml abs. Methanol, while cooling. The mixture was heated to reflux and the mixture was refluxed for 19 hours. The evolving SO2 was scrubbed. The solvent was removed under reduced pressure after cooling down to room temperature. The residue was carefully treated with a satured NaHCO3 solution and extracted with ethyl acetate. The organic fraction was dried over magnesium sulfate and the solvent was evaporated under reduced pressure. 9.13 g (55%) of 2-aminonicotinic acid methyl ester was isolated as a pale yellow solid (m.p. 83° C.).
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
SO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A stirred suspension of 2-amino-nicotinic acid (12.15 g, 87.95 mmol) in a mixture of MeOH (175 mL) and THF (500 mL), under nitrogen at room temperature, was added a solution of trimethylsilyldiazomethane (2M in hexane, 50 mL, 99.5 mmol)) dropwise. After completion of the reaction the volatiles were removed in vacuo and the crude product triturated with disisopropyl ether, filtered and dried to give 2-amino-nicotinic acid methyl ester (10.44 g) as a yellow solid.
Quantity
12.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 2-aminonicotinic acid (n) (30.0 g 217 mmol) and 2-chloro1,3-dimethyl imidazolinium chloride (55.2 g 326 mmol) in MeOH (750 ml) was added dropwise triethylamine (91 ml 652 mmol). The resultant mixture was stirred at room temperature for 1 h. The mixture was then evaporated under reduced pressure to afford a residue. The residue was purified by extraction with ethyl acetate (300 ml×2). The combined organic phase was washed with water (200 ml×2) and brine (200 ml). Dried over anhydrous sodium sulfate, filtered and concentrated to give an essentially pure methyl 2-aminonicotinate (31.3 g, yield 94%). This compound was used in next step without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 2-aminopyridine-3-carboxylic acid (4.3 g, 31 mmol) in methanol (62 mL) was added dropwise sulfuric acid (31 mL) under ice-cooling, and the reaction mixture was stirred at room temperature for 30 min. The reaction mixture was stirred at 70° C. for 15 hr. and neutralized with sodium bicarbonate under ice-cooling. The reaction mixture was extracted twice with ethyl acetate, and the extracts were combined, and washed with brine. The extract was dried over magnesium sulfate, and concentrated under reduced pressure to give the title compound (4.3 g, 90%) as a white solid.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
MK Nayak, SK Dogra - Journal of Photochemistry and Photobiology A …, 2005 - Elsevier
… theory using Gaussian 98 program calculations have been used to study the effect of solvent and acid–base concentration on the spectral characteristics of methyl 2-aminonicotinate (2-…
Number of citations: 4 www.sciencedirect.com
T Okawa, N Osakada, S Eguchi, A Kakehi - Tetrahedron, 1997 - Elsevier
… Methyl 2-aminonicotinate 2 was conveniently prepared from 2-aminonicotinic acid 1 by … The synthetic route was same as the method of synthesis of methyl 2-aminonicotinate 2. yield 77 …
Number of citations: 26 www.sciencedirect.com
J Reisch, MR Mahran - Archiv der Pharmazie, 1977 - europepmc.org
[Reaction of furfural with methyl anthranilate and methyl 2-aminonicotinate (author's transl)]. - Abstract - Europe PMC … [Reaction of furfural with methyl anthranilate and methyl 2-aminonicotinate …
Number of citations: 3 europepmc.org
S Jana, S Dalapati, N Guchhait - Photochemical & Photobiological …, 2013 - Springer
… Nayak et al. reported that methyl 2-aminonicotinate pyridine did not exhibit any intramolecular proton transfer,21,22 therefore the –SMe group at the para position of the ester group in …
Number of citations: 20 link.springer.com
E Hirai - Chemical and pharmaceutical bulletin, 1966 - jstage.jst.go.jp
… 55~56;i) 2—Amino—3-methylpyridine, bp 102~lO4(11 mm.);11) 2—Amin0—4—methylpyridine, mp 99~101;12) 2—Amin0— nicotinic acid, mp above 300;13) Methyl 2—aminonicotinate…
Number of citations: 10 www.jstage.jst.go.jp
M Krasavin, S Shkavrov… - Synthetic communications, 2006 - Taylor & Francis
… A solution of methyl 2‐aminonicotinate (15.2 g, 0.10 mol) in … [Methyl 2‐aminonicotinate is commercially available or can … ‐dried to provide 15.2 g of methyl 2‐aminonicotinate (55%).] The …
Number of citations: 2 www.tandfonline.com
B PV, I PG, B SR - Indian Drugs, 2019 - search.ebscohost.com
… was further dried over sodium sulphate and concentrated to give methyl 2-aminonicotinate. … methyl 2-aminonicotinate 2 was obtained from 1 in presence of thionyl chloride. The free …
Number of citations: 0 search.ebscohost.com
N Pelentir, OG Miguel, I Brighente, SF Yunes… - Journal of the Brazilian …, 1998 - SciELO Brasil
… of methyl anthranilate and methyl 2-aminonicotinate leads to 2,4- and 4,5- di(2-methoxycarbonylanilino) cyclopent-2-enone and to NN -(2 -furfurylidene)bis(methyl-2-aminonicotinate), …
Number of citations: 1 www.scielo.br
F Wu, T Liu, W Liao, Z Zhou, H Dai - Russian Journal of General Chemistry, 2022 - Springer
… Methyl 2-aminonicotinate and Ethyl bromopyruvate, Shanghai bide Pharmaceutical Technology Co., Ltd. 1,4-Dioxane and Tetrahydrofuran, Shanghai Wohua Chemical Co., Ltd. FT-IR …
Number of citations: 0 link.springer.com
R Bernetti, F Mancini, CC Price - The Journal of Organic …, 1962 - ACS Publications
… From Methyl 2-Aminonicotinate and Guanidine.—To a solution of 1 g. of sodiumin absolute … structure of V was confirmed by its synthesis from guanidine and methyl 2~aminonicotinate …
Number of citations: 28 pubs.acs.org

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